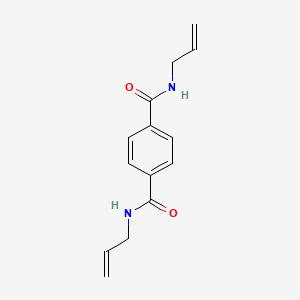
5-(3,4-dihydroxybenzylidene)-3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3,4-dihydroxybenzylidene)-3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is also known as Morinidazole and has been studied extensively for its pharmacological properties.
Mecanismo De Acción
The mechanism of action of Morinidazole is not fully understood. However, it has been reported that the compound can inhibit the activity of various enzymes such as DNA topoisomerase, tyrosinase, and xanthine oxidase. Morinidazole has also been reported to have antioxidant and anti-inflammatory properties.
Biochemical and Physiological Effects
Morinidazole has been shown to have various biochemical and physiological effects. The compound has been reported to inhibit the proliferation of cancer cells, induce apoptosis, and reduce the production of reactive oxygen species. Morinidazole has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Morinidazole has several advantages for lab experiments. The compound is relatively easy to synthesize, and its purity can be increased by recrystallization. Morinidazole has also been shown to have low toxicity in preclinical studies. However, the limitations of Morinidazole include its limited solubility in water, which can affect its bioavailability.
Direcciones Futuras
There are several future directions for the study of Morinidazole. One potential direction is to investigate the compound's potential as an anticancer agent in clinical trials. Another direction is to study the compound's mechanism of action in more detail to understand its pharmacological properties. Additionally, the development of novel formulations of Morinidazole with improved solubility and bioavailability could enhance its therapeutic potential.
Conclusion
Morinidazole is a chemical compound that has shown promising results in preclinical studies for its potential therapeutic applications. The compound has been studied for its pharmacological properties, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand the therapeutic potential of Morinidazole and to develop it as a drug candidate.
Métodos De Síntesis
The synthesis of Morinidazole involves the reaction between 3,4-dihydroxybenzaldehyde, 4-fluorobenzaldehyde, and thiosemicarbazide in the presence of acetic acid. The reaction leads to the formation of Morinidazole, which is a yellow crystalline solid. The purity of the compound can be increased by recrystallization using ethanol.
Aplicaciones Científicas De Investigación
Morinidazole has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and infectious diseases. The compound has shown promising results in preclinical studies and has the potential to be developed as a drug candidate.
Propiedades
IUPAC Name |
(5E)-5-[(3,4-dihydroxyphenyl)methylidene]-3-(4-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10FNO3S2/c17-10-2-4-11(5-3-10)18-15(21)14(23-16(18)22)8-9-1-6-12(19)13(20)7-9/h1-8,19-20H/b14-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXRMBLQUJNUNKQ-RIYZIHGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C(=CC3=CC(=C(C=C3)O)O)SC2=S)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N2C(=O)/C(=C\C3=CC(=C(C=C3)O)O)/SC2=S)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10FNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-[(3,4-dihydroxyphenyl)methylidene]-3-(4-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-imidazol-2-yl[2-(4-morpholinylcarbonyl)phenyl]methanone](/img/structure/B5212181.png)
![(4-bromophenyl){6-[(4-bromophenyl)amino]-2-adamantyl}amine](/img/structure/B5212189.png)
![dimethyl [(5-acetyl-2-methyl-3-furyl)methyl]phosphonate](/img/structure/B5212196.png)
![ethyl {[3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-2-yl]thio}acetate](/img/structure/B5212223.png)

![1-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-fluorophenoxy)piperidine](/img/structure/B5212231.png)

![1-phenyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]methanamine hydrochloride](/img/structure/B5212243.png)


![2-{[5-(4-morpholinyl)-2-nitrophenyl]thio}-1H-benzimidazole](/img/structure/B5212264.png)
![N-(3-chloro-4-fluorophenyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5212266.png)
![3-iodo-5-methoxy-4-[(4-methylbenzyl)oxy]benzonitrile](/img/structure/B5212289.png)
![1-acetyl-4-[(5-bromo-2-furyl)methyl]piperazine](/img/structure/B5212297.png)